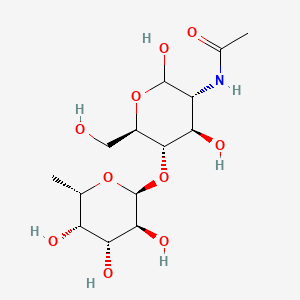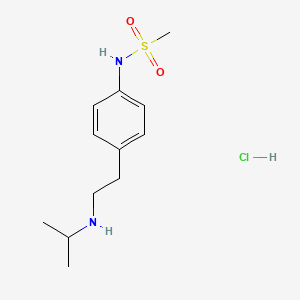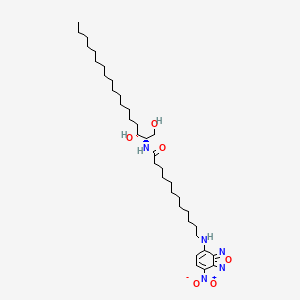
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
説明
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is a highly intricate and noteworthy compound that holds immense significance in the realm of biomedical research and drug development . Its multifaceted nature has engendered extensive exploration, aiming to shed light on its potential therapeutic applications against a myriad of afflictions .
Molecular Structure Analysis
The molecular formula of this compound is C14H25NO10 . It contains a total of 51 bonds, including 26 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 2 six-membered rings, 1 secondary amide (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 3 ethers (aliphatic) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 367.35 . It is a white to off-white crystalline powder .科学的研究の応用
Synthesis and Biological Activity
Adjuvant Activity : A derivative of this compound, 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanyl-D-isoglutamine)-D-glucopyranose, demonstrated adjuvant activity, suggesting potential applications in enhancing immune responses (Merser, Sinaỹ, & Adam, 1975).
Helicobacter Pylori Adhesion Inhibition : Large-scale synthesis of a derivative of this compound led to the development of a water-soluble polymer used in adhesion inhibition studies with Helicobacter pylori (Eklind, Gustafsson, Tidén, Norberg, & Åberg, 1996).
Chemical Synthesis and Methodology
Regiospecific Transglycosylation : This compound was synthesized via a regiospecific transglycosylation reaction in aqueous medium, demonstrating a method for producing branched oligosaccharides (Vetere, Galateo, & Paoletti, 1997).
Enzymatic Biosynthesis Studies : Research on enzymes involved in the biosynthesis of glycoconjugates used this compound as a reference in studying specific glucopyranosyltransferases (Yates & Watkins, 1983).
作用機序
Target of Action
The primary targets of 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose are enzymes involved in carbohydrate metabolism, particularly glycosidases . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler forms, which are then utilized by the body for energy.
Mode of Action
This compound acts as a substrate for these enzymes, specifically β-galactosidase, β-glucuronidase, and β-glycosidase . By binding to these enzymes, it influences their activity, leading to changes in the rate of carbohydrate metabolism.
Biochemical Pathways
The affected pathways primarily involve the breakdown and utilization of carbohydrates. The compound’s interaction with glycosidases can influence various downstream effects, potentially impacting energy production and other metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on carbohydrate metabolism. By acting as a substrate for specific enzymes, it can affect the rate of carbohydrate breakdown and thus impact energy production and other related metabolic processes .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose can vary over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of specific enzymes . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target sites, facilitating its role in glycosylation reactions and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical functions . Understanding its localization is essential for elucidating its role in cellular processes and potential therapeutic applications.
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYPLBRZMVZJE-SFHUXEFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)










![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)

